molecular formula C5H9N3O2S B12551044 Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester CAS No. 143629-05-4

Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester

Cat. No.: B12551044
CAS No.: 143629-05-4
M. Wt: 175.21 g/mol
InChI Key: CENGGYGYNRDQEE-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone and a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester typically involves the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group may play a key role in its activity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, methyl ester: This compound has a similar propanoic acid backbone but differs in its functional groups.

    Propanoic acid, 2-oxo-, methyl ester: Another related compound with an oxo group instead of a hydrazono group.

Uniqueness

Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

143629-05-4

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

methyl 2-(carbamothioylhydrazinylidene)propanoate

InChI

InChI=1S/C5H9N3O2S/c1-3(4(9)10-2)7-8-5(6)11/h1-2H3,(H3,6,8,11)

InChI Key

CENGGYGYNRDQEE-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C(=O)OC

Origin of Product

United States

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